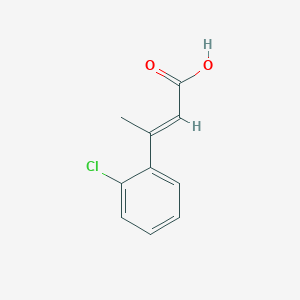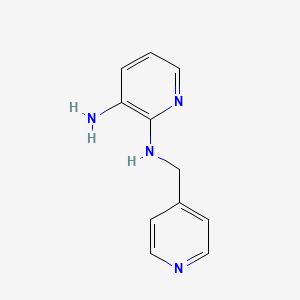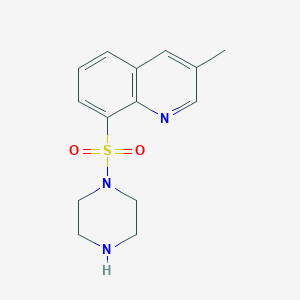
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Overview
Description
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (NCPCPG) is a guanidine derivative that has been widely studied in scientific research due to its potential applications. NCPCPG is an organochlorine compound that has been used in the synthesis of other compounds and has been studied for its potential biological and physiological effects.
Scientific Research Applications
Synthesis of Derivatives
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been utilized in the synthesis of various derivatives, such as 2-aminoimidazole and 2-iminoimidazolidine derivatives. These derivatives are obtained through cyclization reactions and have been characterized using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography, highlighting their potential in diverse chemical applications (Shestakov et al., 2011).
Antibacterial and Antifungal Activities
Research has demonstrated the antibacterial and antifungal properties of certain derivatives. For instance, N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas, synthesized from 2-amino-4,6-diarylpyrimidines, showed significant activity against pathogens like Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans (Thanh & Mai, 2009). Additionally, compounds with a sulfonamido moiety, derived from a precursor of this chemical, have demonstrated promising antibacterial effects (Azab, Youssef, & El-Bordany, 2013).
Potential in Drug Synthesis
The compound has been used in the synthesis of new drugs with potential medicinal applications. For example, derivatives like N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine have been synthesized and tested for herbicidal activity, showcasing their utility in developing new agrochemicals (He, Wang, & Li, 2006).
Chemical Characterization and Analysis
The compound has been a subject of extensive chemical analysis and characterization. Studies have been conducted to understand the molecular parameters and electrophilic attack patterns of its derivatives, which are critical for designing more effective chemical reactions (Shestakov, Sidorenko, Shikhaliev, & Pavlenko, 2007).
Crystal Structure Analysis
The crystal structure and theoretical calculation of derivatives like 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester have been explored, which is crucial for understanding the physical and chemical properties of these compounds (Ren et al., 2006).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-9-7-10(2)19-14(18-9)20-13(16)17-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVRUMRKWIERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)

![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)
![2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B1414914.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)


![3-methyl-5,6-dihydro-8H-isoxazolo[5,4-b]pyrano[4,3-e]pyridin-8-one](/img/structure/B1414921.png)


